1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one
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Overview
Description
1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This is typically achieved through the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization.
Introduction of the benzyl group: This step involves the alkylation of the pyrazolopyrimidine core with benzyl halides under basic conditions.
Attachment of the sulfanyl group: This is done by reacting the intermediate with thiols or disulfides.
Final modification:
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .
Scientific Research Applications
1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Thioglycoside derivatives: These compounds have similar sulfanyl groups but differ in their glycosidic linkages.
The uniqueness of this compound lies in its combination of the pyrazolopyrimidine core with the benzyl and sulfanyl groups, which contribute to its potent biological activities .
Properties
CAS No. |
850899-73-9 |
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Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H20N4OS/c1-18(2,3)15(23)11-24-17-14-9-21-22(16(14)19-12-20-17)10-13-7-5-4-6-8-13/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
VIQHQHLLIXYAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC=NC2=C1C=NN2CC3=CC=CC=C3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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